![molecular formula C21H25N3O3 B4722523 ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)
ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate
Overview
Description
Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a small molecule inhibitor that has been shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and cancer research.
Mechanism of Action
Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate works by inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a key role in regulating gene expression by removing specific chemical groups from histone proteins. By inhibiting LSD1, ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate is its specificity for LSD1. This specificity makes it a valuable tool for studying the role of LSD1 in various cellular processes. However, one limitation of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate is its relatively low potency. This can make it difficult to achieve the desired level of inhibition in some experiments.
Future Directions
There are several potential future directions for research on ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate. One area of interest is the development of more potent LSD1 inhibitors based on the structure of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate. Another potential direction is the investigation of the potential use of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate and its potential applications in various fields.
Scientific Research Applications
Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including in the field of cancer research. ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
ethyl 4-[[4-(pyrrolidin-1-ylmethyl)phenyl]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-27-20(25)17-7-11-19(12-8-17)23-21(26)22-18-9-5-16(6-10-18)15-24-13-3-4-14-24/h5-12H,2-4,13-15H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIJORFPYCULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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